molecular formula C26H25N7O B6567280 N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide CAS No. 1006274-93-6

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide

Cat. No.: B6567280
CAS No.: 1006274-93-6
M. Wt: 451.5 g/mol
InChI Key: IXQPGAPCTLLOLW-UHFFFAOYSA-N
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Description

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C26H25N7O and its molecular weight is 451.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.21205845 g/mol and the complexity rating of the compound is 711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds often target specific enzymes involved in cancer cell proliferation. By inhibiting these enzymes, they can effectively reduce tumor growth.
  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrazolo-pyrimidine derivative showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity at low concentrations .

Anti-inflammatory Properties

Another notable application is in the treatment of inflammatory diseases. The compound's structure allows it to modulate pathways associated with inflammation:

  • Research Findings : In vitro studies have shown that similar pyrazolo derivatives can inhibit the production of pro-inflammatory cytokines. For example, a derivative was found to reduce TNF-alpha levels significantly in a lipopolysaccharide-induced inflammation model .

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor:

  • Kinase Inhibition : Pyrazolo derivatives have been shown to inhibit various kinases implicated in cancer progression. A study highlighted that a closely related compound inhibited the activity of the PI3K pathway, which is crucial for cell survival and proliferation .

Novel Drug Development

The ongoing research into compounds like this compound is paving the way for new drug candidates:

  • Lead Compounds : The unique structural features of this compound make it an attractive lead for developing new therapeutic agents targeting specific diseases such as cancer and autoimmune disorders.

Data Table: Summary of Applications

ApplicationMechanism of ActionReference
Anticancer ActivityInhibition of tumor growth enzymes
Anti-inflammatoryReduction of pro-inflammatory cytokines
Enzyme InhibitionTargeting kinase pathways

Properties

IUPAC Name

N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N7O/c1-15-9-16(2)11-20(10-15)26(34)30-23-12-18(4)31-33(23)25-21-13-29-32(24(21)27-14-28-25)22-8-6-7-17(3)19(22)5/h6-14H,1-5H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQPGAPCTLLOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC(=CC(=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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